Kinetic Rate Constants for Methoxydechlorination: 4-Methyl vs. 4-Unsubstituted and 4-Phenyl Analogs
In a systematic kinetic study of methoxydechlorination, 1-chloro-4-methylphthalazine exhibited a second-order rate constant (k2) of 37.2 ± 0.4 × 10⁻⁵ L/mol·sec at 25°C, which is significantly lower than that of the unsubstituted 1-chlorophthalazine (51.2 ± 0.7 × 10⁻⁵ L/mol·sec) and higher than that of the 4-phenyl derivative (32.9 ± 0.8 × 10⁻⁵ L/mol·sec) under identical conditions [1].
| Evidence Dimension | Second-order rate constant (k2) for methoxydechlorination |
|---|---|
| Target Compound Data | 37.2 ± 0.4 × 10⁻⁵ L/mol·sec at 25°C |
| Comparator Or Baseline | 1-Chlorophthalazine (R=H): 51.2 ± 0.7 × 10⁻⁵ L/mol·sec; 1-Chloro-4-phenylphthalazine (R=C6H5): 32.9 ± 0.8 × 10⁻⁵ L/mol·sec |
| Quantified Difference | 27% lower reactivity than 1-chlorophthalazine; 13% higher reactivity than 4-phenyl analog |
| Conditions | Methanol solvent, methoxide nucleophile, 25°C, anhydrous conditions |
Why This Matters
Quantitative reactivity differences enable precise prediction of reaction outcomes and optimization of synthetic routes, reducing trial-and-error and improving yield consistency.
- [1] Hill, J. E. M., & Ehrlich, J. H. (1971). Nucleophilic Heteroaromatic Substitution. II. Phthalazines. The Journal of Organic Chemistry, 36(21), 3248-3251. View Source
